molecular formula C20H32N4OS B2548361 N-[(4-butyl-5-ethylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide CAS No. 476438-88-7

N-[(4-butyl-5-ethylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide

Cat. No. B2548361
CAS RN: 476438-88-7
M. Wt: 376.56
InChI Key: AAGYVZYTYXCWLJ-UHFFFAOYSA-N
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Description

N-[(4-butyl-5-ethylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of adamantane, a bicyclic hydrocarbon, and has been synthesized using a specific method.

Scientific Research Applications

Catalytic Synthesis

Research on adamantane derivatives, including those similar to the specified compound, has explored their synthesis via catalytic processes. For example, N-aryladamantane-1-carboxamides were synthesized with high yields through reactions involving adamantane-1-carboxylic acid, indicating the versatility of adamantane derivatives in organic synthesis (E. V. Shishkin et al., 2020).

Antiviral Activity

Adamantane derivatives have shown significant promise in antiviral research. Studies on new adamantane derivatives, including triazole and pyrazole compounds, demonstrated high anti-smallpox activity, suggesting their potential in developing antiviral therapies (I. K. Moiseev et al., 2012).

Material Science and Coordination Chemistry

Functionalized adamantane tectons, particularly those involving triazole groups, have been used in designing mixed-ligand copper(II) metal-organic frameworks (MOFs). These frameworks exhibit unique structural characteristics and potential applications in catalysis, gas storage, and separation technologies (G. A. Senchyk et al., 2013).

Quantum Chemical Analysis

Spectral and quantum chemical analysis of adamantane-based compounds, including ethyl 4-[3-(adamantan-1-yl)-4-phenyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-1-yl]methylpiperazine-1-carboxylate, provide insights into their electronic structures and potential chemical reactivities. These analyses are crucial for understanding the properties of such compounds and designing new molecules with desired characteristics (H. Al-Ghulikah et al., 2019).

Antimicrobial and Anti-inflammatory Activities

Studies on S-substituted and N-substituted 5-(1-adamantyl)-1,2,4-triazole-3-thiols revealed potent antimicrobial activity against a variety of pathogens, as well as significant anti-inflammatory effects. These findings highlight the potential of adamantane and triazole derivatives in developing new antimicrobial and anti-inflammatory agents (E. S. Al-Abdullah et al., 2014).

properties

IUPAC Name

N-[(4-butyl-5-ethylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N4OS/c1-3-5-6-24-17(22-23-19(24)26-4-2)13-21-18(25)20-10-14-7-15(11-20)9-16(8-14)12-20/h14-16H,3-13H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAGYVZYTYXCWLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=NN=C1SCC)CNC(=O)C23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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